Hydrogen Bond Donor Capacity: N-Acetyl-N-butylacetamide vs. N-n-Butylacetamide
N-Acetyl-N-butylacetamide (1563-86-6) is a tertiary amide that possesses zero hydrogen bond donor (HBD) sites, unlike its secondary amide analog N-n-butylacetamide, which has one HBD site (N-H group) [1]. This fundamental structural difference eliminates the capacity for self-association via N-H···O=C hydrogen bonding that is characteristic of secondary amides. For N-n-butylacetamide, self-association equilibrium constants in non-polar solvents such as carbon tetrachloride are measurable and decrease with steric hindrance in the alkyl chain [2]. The absence of HBD capacity in N-Acetyl-N-butylacetamide fundamentally alters its solvation behavior, making it a truly non-hydrogen-bond-donating aprotic solvent.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 (zero HBD groups; fully substituted tertiary amide) |
| Comparator Or Baseline | N-n-Butylacetamide: 1 HBD group (secondary amide N-H) |
| Quantified Difference | Absolute difference: 1 HBD group (presence vs. absence of N-H) |
| Conditions | Computed chemical property (PubChem, Cactvs 3.4.8.18) [1] |
Why This Matters
This property dictates that N-Acetyl-N-butylacetamide cannot act as a hydrogen bond donor, making it suitable for applications requiring strictly non-hydrogen-bond-donating aprotic media.
- [1] PubChem. N-Acetyl-N-butylacetamide (Hydrogen Bond Donor Count). National Center for Biotechnology Information. View Source
- [2] Nikolić, A. D.; Rozsa-Tarjani, M.; Komaromi, A.; Csanadi, J.; Petrovic, S. D. Hydrogen bonding of N-monosubstituted amides. IR study of N-butylacetamides. Journal of Molecular Structure 2001, 597 (1-3), 145-151. View Source
